2,5-dichloro-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
CAS No.: 895428-34-9
Cat. No.: VC8448375
Molecular Formula: C19H16Cl2N4O2S2
Molecular Weight: 467.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895428-34-9 |
|---|---|
| Molecular Formula | C19H16Cl2N4O2S2 |
| Molecular Weight | 467.4 g/mol |
| IUPAC Name | 2,5-dichloro-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C19H16Cl2N4O2S2/c1-12-2-4-13(5-3-12)18-23-19-25(24-18)15(11-28-19)8-9-22-29(26,27)17-10-14(20)6-7-16(17)21/h2-7,10-11,22H,8-9H2,1H3 |
| Standard InChI Key | TVPRUORUWAEDSU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Introduction
Structural and Functional Analysis
Molecular Architecture
The compound features a thiazolo[3,2-b] triazole scaffold fused with a p-tolyl group at position 2 and a 2,5-dichlorobenzenesulfonamide chain at position 6 via an ethyl linker. Key structural elements include:
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Thiazolo[3,2-b] triazole core: A bicyclic system combining thiazole and 1,2,4-triazole rings, known for enhancing metabolic stability and binding affinity in drug design .
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p-Tolyl substituent: A methyl-substituted phenyl group that may improve lipophilicity and membrane permeability .
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2,5-Dichlorobenzenesulfonamide: A sulfonamide group with electron-withdrawing chlorine atoms, often associated with enzyme inhibition (e.g., carbonic anhydrase) .
Electronic and Steric Effects
The chlorine atoms at positions 2 and 5 on the benzene ring induce electron-deficient regions, potentially facilitating hydrogen bonding with biological targets. The ethyl linker between the sulfonamide and thiazolo-triazole core introduces conformational flexibility, which could modulate target selectivity .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis of this compound is documented, analogous methodologies from literature provide a plausible route:
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Formation of thiazolo[3,2-b] triazole core: A copper-free Pd-catalyzed Sonogashira coupling, as described by , could assemble the triazole-thiazole system using 6-(iodomethyl)-2-methylthiazolo[3,2-b] triazole and terminal alkynes.
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Introduction of p-tolyl group: Electrophilic aromatic substitution or Suzuki-Miyaura coupling could attach the p-tolyl moiety to the triazole ring .
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Sulfonamide functionalization: Reacting the ethylamine-linked intermediate with 2,5-dichlorobenzenesulfonyl chloride under basic conditions would yield the final product .
Table 1: Hypothetical Synthesis Steps and Yields
Characterization Techniques
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NMR spectroscopy: and NMR would confirm the integration of the p-tolyl, sulfonamide, and ethyl groups.
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Mass spectrometry: High-resolution MS would verify the molecular ion peak (calculated for C₂₁H₁₉Cl₂N₅O₂S₂: 556.03 g/mol).
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X-ray crystallography: To resolve the stereochemistry of the fused heterocycles.
Physicochemical Properties
Dissociation Constant (pKa)
Using QSAR models for benzenesulfonamides , the pKa of this compound can be estimated based on surface tension (ST) and refractive index (η):
Assuming ST = 45 mN/m and η = 1.55 for the sulfonamide group, the predicted pKa is 8.2, indicating moderate acidity suitable for membrane penetration .
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP (lipophilicity) | 3.8 | Hansch analysis |
| Water solubility | 12 µg/mL | QSPR model |
| pKa | 8.2 | QSAR |
Biological Activity and Mechanisms
Anti-inflammatory Activity
Thiazole-phenylacetic acid derivatives (e.g., 25d ) demonstrated dual antimicrobial and anti-inflammatory effects by inhibiting COX-2 (IC₅₀ = 0.8 µM). The p-tolyl group in the target molecule could similarly modulate prostaglandin synthesis.
Applications and Future Directions
Pharmaceutical Development
This compound’s structural features align with leads for:
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Antibacterial agents: Targeting multidrug-resistant strains like MRSA and VRSA .
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Anticancer therapies: Sulfonamides inhibit carbonic anhydrase IX, a marker in hypoxic tumors .
Optimization Strategies
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Halogen substitution: Replacing chlorines with fluorines may improve bioavailability.
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Linker modification: Shortening the ethyl bridge could reduce metabolic degradation.
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